

historical applications of Brown FK in food science

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Compound of Interest

Compound Name: *Brown FK*

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An In-depth Technical Guide on the Historical Applications of **Brown FK** in Food Science

Abstract

Brown FK (E154), also known as C.I. Food Brown 1, is a mixture of six synthetic azo dyes historically used as a food coloring.[1] Its primary application was in coloring smoked and cured fish, such as kippers and mackerel, and to a lesser extent, some cooked hams and other meats.[1][2] The dye was valued for its ability to impart a "healthy" brown-orange color that was stable during cooking and did not leach.[1] However, due to toxicological concerns arising from studies in the mid-20th century and subsequent re-evaluations, its use has been discontinued in most parts of the world.[1][3] This guide provides a comprehensive overview of the chemical nature of **Brown FK**, its historical applications, the toxicological data that led to its regulatory decline, and the analytical methods used for its detection.

Introduction

The use of coloring agents in food dates back to ancient civilizations, but the advent of synthetic dyes in the 19th century revolutionized the food industry.[4][5] Among these was **Brown FK**, a complex mixture of azo dyes developed to provide a consistent and appealing color to processed foods.[6] As an azo dye, its structure is characterized by the presence of one or more nitrogen-nitrogen double bonds (azo groups), which are responsible for its color.[6]

Chemical Composition of Brown FK (C.I. Food Brown 1)

Brown FK is not a single chemical entity but a variable mixture of six primary azo dyes, supplemented with sodium chloride and/or sodium sulfate.[1][7] The complexity of the mixture presented significant challenges for toxicological assessment and regulatory oversight.

Table 1: Primary Dye Components of **Brown FK**

Component Name	Chemical Structure Reference
Sodium 4-(2,4-diaminophenylazo)benzenesulfonate	Component of the mixture[1]
Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate	Component of the mixture[1]
Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)	Component of the mixture[1]
Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)	Component of the mixture[1]
Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)	Component of the mixture[1]

| Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate) | Component of the mixture[1] |

Physicochemical Properties

Brown FK is a reddish-brown powder or granule that is highly soluble in water, a property essential for its application in food processing.[1][6] Its key technological advantage was its stability to heat and light, ensuring that the desired color in products like smoked fish would not fade during cooking or storage.[8]

Historical Applications in the Food Industry

The principal use of **Brown FK** was to color kippers (smoked herrings) and other smoked or cured fish, such as mackerel.[1][2] It was also occasionally used in cooked hams and crisps.[8]

Primary Applications

- **Smoked and Cured Fish:** The traditional smoking process imparts a brownish color to fish. However, variations in the process could lead to inconsistent coloring. **Brown FK** was used to standardize the appearance, giving the fish a rich, appealing orange-brown hue that consumers associated with high-quality smoked products.[3][9]
- **Cooked Meats:** In some instances, **Brown FK** was used to color cooked hams and other meat products to enhance their visual appeal.

Rationale for Use

The motivation for using **Brown FK** was primarily aesthetic. It provided a "healthy" color that could mask natural variations and was resistant to fading during the cooking process.[1] This ensured a consistent product appearance, which is a critical factor in consumer choice. The use of the dye also allowed for a reduction in the severity of the smoking process required to achieve a desired color, which was considered a potential benefit.[9]

Regulatory History and Toxicology

The safety of azo dyes has been a subject of scientific scrutiny for decades.[10][11] Concerns center on their metabolism into potentially harmful aromatic amines. **Brown FK** was evaluated by several international bodies, leading to a gradual restriction and eventual ban in many jurisdictions.

Global Regulatory Status

Initially permitted in Europe, **Brown FK**'s use became increasingly restricted. In its final years of approval in the EU, it was permitted only for coloring kippers at a maximum concentration of 20 mg/kg.[3] Following a 2011 re-evaluation, the European Food Safety Authority (EFSA) concluded that it could not determine the safety of **Brown FK** due to significant deficiencies in the available toxicity data, and its use was no longer supported.[1] Consequently, it was not included in the Union list of approved food additives.[1] **Brown FK** is also not approved for use in the United States, Canada, Australia, Japan, and several other countries.[1]

Table 2: Historical Regulatory Limits and Status

Regulatory Body / Region	Status	Historical Permitted Use / ADI	Reference
European Union (EU)	No longer approved	Previously restricted to kippers at max 20 mg/kg.	[1][3]
Scientific Committee for Food (SCF)	Superseded by EFSA	Established an Acceptable Daily Intake (ADI) of 0.15 mg/kg bw/day in 1983.	[3]
JECFA (Joint FAO/WHO Expert Committee on Food Additives)	ADI Withdrawn	Established a temporary ADI of 0.075 mg/kg bw/day, but withdrew it in 1987 due to inadequate toxicological data.	[3]
United States	Not approved	Banned for use in food.	[1][6]
Canada	Not approved	Prohibited for use in food.	[1][8]

| Australia | Not approved | Banned from use. |[1][2] |

Key Toxicological Findings

Toxicological studies, primarily in rats and mice, revealed several adverse effects associated with the consumption of **Brown FK**.

Table 3: Summary of Key Toxicological Studies on **Brown FK**

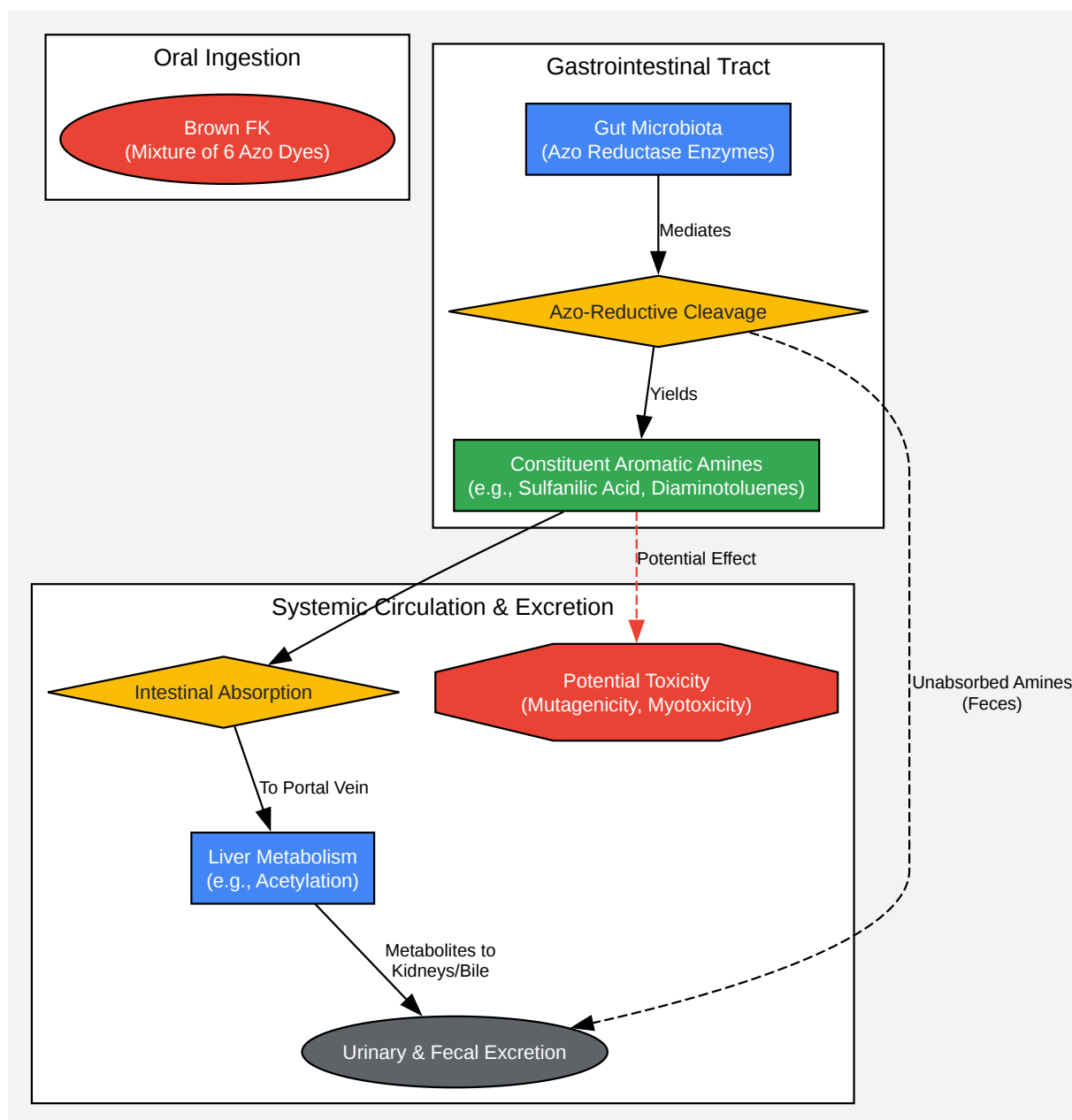
Study Type	Species	Key Findings	No-Observed-Adverse-Effect Level (NOAEL) / Other Levels	Reference
Short-term toxicity (112 days)	Rat	Reduced growth, liver enlargement, degenerative heart lesions at higher doses. Tissue pigmentation observed.	No-effect level was 0.05% in the diet.	[12]
Long-term toxicity (2 years)	Rat	Increased splenic weight and hepatic granulomata at the highest dose (0.5%). Pigment deposition seen from 0.06%.	No-effect level for toxicity was 0.06% in the diet.	[12]
Long-term toxicity (80 weeks)	Mouse	Reduced growth, increased organ weights (liver, kidney, spleen, etc.), increased myocardial fibrosis at the highest dose (0.625%).	Pigment deposition observed at 0.0375% and higher.	[12]

| Mutagenicity (Ames test) | Salmonella typhimurium | Two major components were mutagenic in strain TA1538 with metabolic activation. The overall mixture showed mutagenic activity. | N/A | [12] |

These studies indicated that high doses of **Brown FK** could lead to pigment deposition in various tissues (including the heart, liver, and kidneys), organ damage, and other adverse effects.[2][12] The mutagenic potential of some of its constituent amines was a significant concern.[12]

Metabolism and Degradation Pathways

The primary metabolic pathway for **Brown FK**, like other azo dyes, is reductive cleavage of the azo linkages by the gut microbiota.[12] This process breaks the dye down into its constituent aromatic amines. For **Brown FK**, this results in the formation of sulfanilic acid and a series of other diamino and triamino compounds.[12] These metabolites are then absorbed and further metabolized in the liver before excretion. The finding that orally administered **Brown FK** was myotoxic in rats but not mice was attributed to differences in the intestinal flora between the two species, highlighting the critical role of gut bacteria in its toxicity.[12]



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Caption: Metabolic pathway of **Brown FK** in the body.

Experimental Protocols

The evaluation of **Brown FK**'s safety and its detection in food relied on specific toxicological and analytical methodologies.

Historical Toxicological Study Designs

The toxicological assessments of **Brown FK** often involved long-term feeding studies in rodents. A typical protocol from the 1960s-1970s is outlined below.

Protocol: 90-Day Rodent Feeding Study

- Test Animals: Groups of young, healthy mice (e.g., 10 males and 10 females per group) of a specific strain (e.g., Colworth C57 B1) were used.[\[12\]](#)
- Diet Preparation: **Brown FK** was incorporated into a synthetic powdered diet at various concentrations (e.g., 0%, 0.05%, 0.25%, 1.0%, 2.0%). A control group receiving the basal diet and another control group receiving added sodium chloride (to account for the salt in the dye mixture) were included.[\[12\]](#)
- Administration: Animals were housed in controlled conditions and had ad libitum access to their respective diets and water for 90 days.
- Data Collection:
 - In-life: Body weight and food consumption were recorded weekly. Clinical observations for signs of toxicity were made daily.
 - Terminal: At the end of the study, blood samples were collected for hematological and clinical chemistry analysis (e.g., SGOT levels).
- Pathology:
 - Animals were euthanized, and a full necropsy was performed.
 - Major organs (liver, kidneys, heart, spleen, thyroid, etc.) were weighed.
 - Tissues were preserved in formalin, processed, and examined histopathologically for microscopic changes, including pigment deposition and lesions.[\[12\]](#)

- Analysis: Data were statistically analyzed to compare treated groups with control groups to determine a no-observed-adverse-effect level (NOAEL).

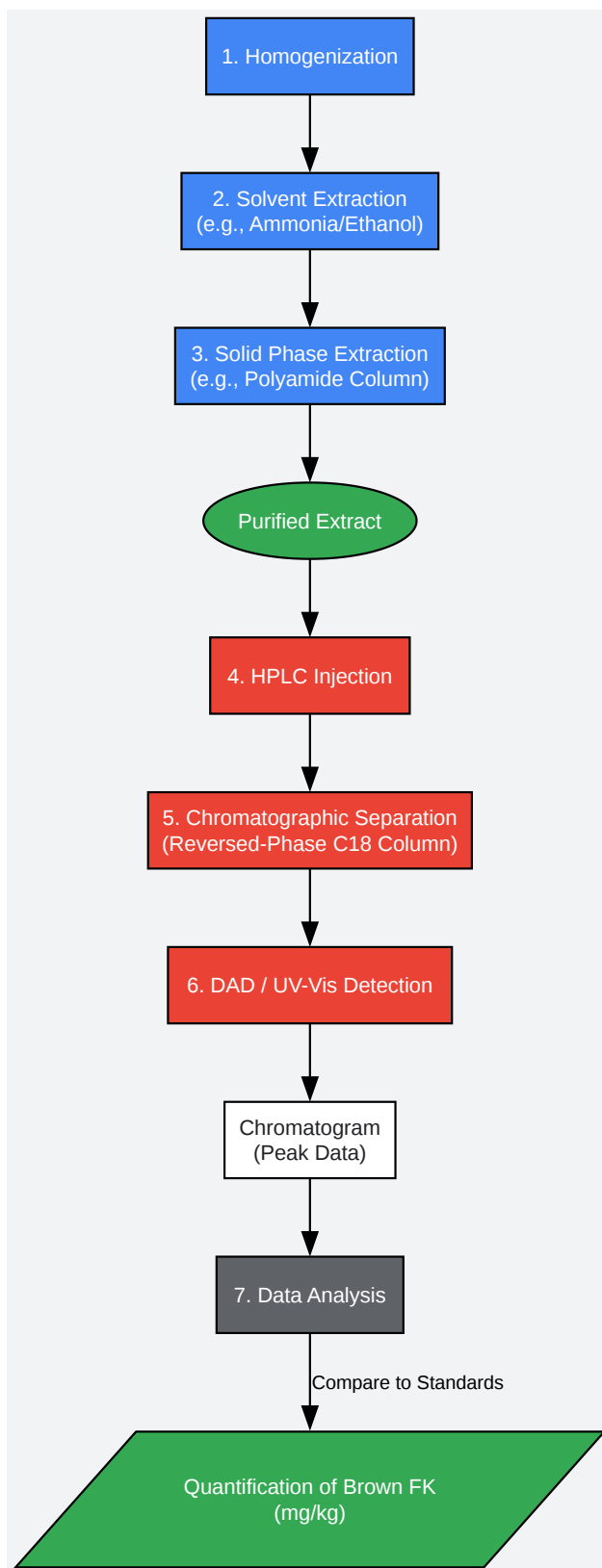
Analytical Methods for Detection in Foodstuffs

Historically, the analysis of synthetic dyes in complex food matrices has been a challenge. Thin-layer chromatography (TLC) was an early method, but High-Performance Liquid Chromatography (HPLC) became the standard for its superior separation and quantification capabilities.[\[13\]](#)[\[14\]](#)

Protocol: HPLC-DAD Analysis of **Brown FK** in Smoked Fish

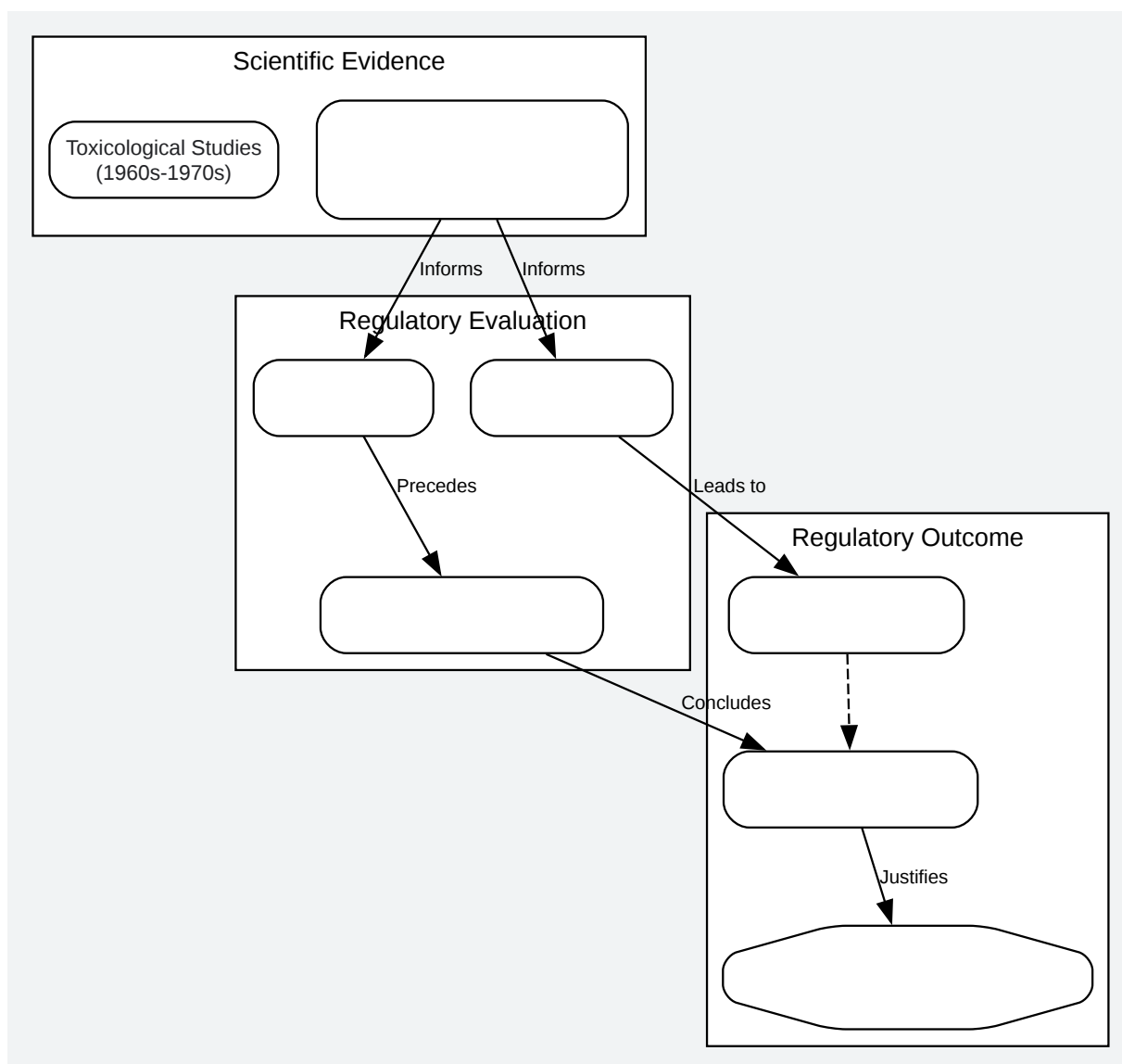
- Sample Preparation (Extraction):
 - A homogenized sample of the food product (e.g., 5-10g of kipper flesh) is weighed.
 - The dye is extracted from the matrix using a suitable solvent system. A common approach involves liquid-liquid extraction with a solvent like an ammonia/ethanol mixture followed by cleanup on a polyamide column.
- Chromatographic Separation:
 - Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.[\[15\]](#)
 - Column: A reversed-phase C18 column (e.g., RC-C18) is typically used for separating the azo dye components.[\[15\]](#)
 - Mobile Phase: A gradient elution is employed, often using a mixture of an aqueous buffer (e.g., sodium acetate solution) and an organic solvent (e.g., methanol or acetonitrile).[\[15\]](#)
 - Injection: A filtered aliquot of the extracted sample is injected into the HPLC system.
- Detection and Quantification:
 - Detection: The DAD is set to monitor absorbance at specific wavelengths corresponding to the dye components (e.g., 254 nm).[\[15\]](#) The full spectrum can be recorded to aid in peak identification.

- Identification: Peaks are identified by comparing their retention times and UV-Vis spectra with those of known **Brown FK** standards.
- Quantification: The concentration of the dye is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.
- Confirmation (Optional): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to confirm the identity of the peaks based on their mass-to-charge ratio for unambiguous identification.[\[15\]](#)



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Caption: Workflow for HPLC analysis of **Brown FK** in food.



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Caption: Logical flow of **Brown FK**'s regulatory decline.

Conclusion

The history of **Brown FK** in food science is a clear example of the evolution of food safety standards and regulatory science. Initially valued for its technological properties in providing a stable and appealing color to processed foods, subsequent toxicological research raised

significant safety concerns that could not be adequately resolved. The complex and variable nature of the dye mixture, coupled with evidence of adverse effects and mutagenic potential in some of its components, led regulatory bodies like JECFA and EFSA to adopt a precautionary stance.^{[3][12]} The eventual removal of **Brown FK** from the list of permitted food additives in most countries underscores the importance of a robust toxicological database for ensuring consumer safety. Its story serves as a key case study for food scientists, toxicologists, and regulatory professionals on the lifecycle of a food additive and the primacy of safety evaluation.

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